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Compound of Interest

Compound Name: S2116

Cat. No.: B12421648 Get Quote

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological

Activity of the Potent LSD1 Inhibitor S2116

Abstract
S2116 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme

implicated in the pathogenesis of various cancers, particularly T-cell acute lymphoblastic

leukemia (T-ALL). As an N-alkylated tranylcypromine (TCP) derivative, S2116 exerts its

anticancer effects by modulating histone methylation and repressing the transcription of key

oncogenes, ultimately leading to apoptosis in cancer cells. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical and pharmacological

properties, and mechanism of action of S2116. Detailed experimental protocols for the

evaluation of its activity are also presented to facilitate further research and drug development

efforts.

Chemical Structure and Physicochemical Properties
S2116 is chemically identified as 1-((S)-3-aminopyrrolidin-1-yl)-2-(((1R,2S)-2-(2-

(benzyloxy)-3,5-difluorophenyl)cyclopropyl)amino)ethan-1-one hydrochloride.[1] Its structure is

characterized by a tranylcypromine core, which is responsible for its inhibitory activity against

LSD1, modified with an N-alkylation that enhances its potency and selectivity.

Table 1: Chemical and Physicochemical Properties of S2116
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Property Value Reference

IUPAC Name

1-((S)-3-aminopyrrolidin-1-

yl)-2-(((1R,2S)-2-(2-

(benzyloxy)-3,5-

difluorophenyl)cyclopropyl)ami

no)ethan-1-one hydrochloride

[1]

Synonyms S-2116, S 2116 [1]

CAS Number 2262489-89-2 [1]

Chemical Formula C₂₂H₂₆ClF₂N₃O₂ [1]

Molecular Weight 437.92 g/mol [1]

Appearance Solid [1]

Purity
>98% (commonly available for

research)

Solubility Soluble in DMSO [1]

Storage
Store at -20°C for short-term,

-80°C for long-term

Note: Specific quantitative data for melting point, boiling point, and pKa are not readily

available in the public domain. These properties would need to be determined experimentally.

Pharmacological Properties and Mechanism of
Action
S2116 is a potent inhibitor of LSD1, a flavin-dependent monoamine oxidase that demethylates

mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9

(H3K9).[2] By inhibiting LSD1, S2116 leads to an increase in H3K9 methylation.[2][3] This

epigenetic modification is associated with the repression of gene transcription.

In the context of T-ALL, S2116 has been shown to repress the transcription of the oncogenes

NOTCH3 and TAL1.[2][3] The NOTCH signaling pathway is a critical driver of T-ALL, and its

inhibition is a key therapeutic strategy. TAL1 is another essential transcription factor for the
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development and maintenance of T-ALL. The downregulation of these key oncogenes by

S2116 induces apoptosis in T-ALL cells, including those resistant to conventional therapies.[2]

[3]

Table 2: Pharmacological Properties of S2116

Property Value Cell Line Reference

Target

Lysine-Specific

Demethylase 1

(LSD1)

- [2][3]

Mechanism of Action

Increases H3K9

methylation;

Represses

transcription of

NOTCH3 and TAL1;

Induces apoptosis

T-ALL cells [2][3]

IC₅₀ 1.1 µM CEM [2][3]

IC₅₀ 6.8 µM MOLT4 [2][3]

Signaling Pathway
The mechanism of action of S2116 involves the inhibition of LSD1, which in turn affects the

downstream signaling of NOTCH3 and TAL1, leading to apoptosis.
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Caption: S2116 inhibits LSD1, leading to increased H3K9 methylation and subsequent

repression of NOTCH3 and TAL1 transcription, ultimately inducing apoptosis in T-ALL cells.

Experimental Protocols
LSD1 Inhibitor Activity Assay (Horseradish Peroxidase-
Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated

demethylation of a histone H3 peptide substrate. The H₂O₂ is then used by horseradish

peroxidase (HRP) to oxidize a chromogenic substrate.
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Materials:

Human recombinant LSD1 enzyme

Dimethylated H3K4 peptide substrate

Horseradish Peroxidase (HRP)

Amplex® Red reagent (or other suitable chromogenic/fluorogenic HRP substrate)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

S2116 (or other test inhibitors) dissolved in DMSO

96-well microplate (black, clear bottom for fluorescence)

Microplate reader

Procedure:

Prepare serial dilutions of S2116 in assay buffer. The final DMSO concentration should be

kept below 1%.

In a 96-well plate, add the following to each well:

Assay Buffer

LSD1 enzyme solution

HRP solution

S2116 solution (or DMSO for control)

Pre-incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding the dimethylated H3K4 peptide substrate and Amplex® Red

reagent to each well.
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Immediately measure the fluorescence (or absorbance) at the appropriate wavelength (e.g.,

excitation ~530-540 nm, emission ~585-595 nm for Amplex® Red) in kinetic mode for 30-60

minutes at 37°C.

The rate of increase in fluorescence is proportional to the LSD1 activity. Calculate the

percentage of inhibition for each concentration of S2116 relative to the DMSO control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

S2116 concentration and fitting the data to a dose-response curve.

Preparation

Assay Data Analysis

Prepare S2116 Dilutions

Add Reagents and S2116
to 96-well Plate

Prepare Reagent Mix
(LSD1, HRP, Buffer)

Pre-incubate
(15 min, 37°C)
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(Fluorescence) Calculate % Inhibition Determine IC₅₀

Click to download full resolution via product page

Caption: Workflow for the horseradish peroxidase-coupled LSD1 inhibitor activity assay.

Cell Viability Assay (MTT Assay)
This assay determines the effect of S2116 on the viability of T-ALL cells. It is based on the

reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple

formazan product.

Materials:

T-ALL cell lines (e.g., CEM, MOLT4)

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

S2116 dissolved in DMSO
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MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well cell culture plate

Microplate reader

Procedure:

Seed T-ALL cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture

medium.

Incubate the cells at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

Treat the cells with various concentrations of S2116 (e.g., 0.1 to 100 µM) for 48 or 72 hours.

Include a DMSO vehicle control.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment group relative to the DMSO

control.

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the

S2116 concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide
Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic,

and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer

leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent
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dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic

cells).

Materials:

T-ALL cells treated with S2116 as described in the cell viability assay.

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Harvest the treated and control cells by centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Conclusion
S2116 is a promising LSD1 inhibitor with potent activity against T-ALL cells. Its mechanism of

action, involving the epigenetic regulation of key oncogenes, highlights the therapeutic potential

of targeting LSD1 in cancer. The experimental protocols provided in this guide offer a

framework for the further investigation of S2116 and other LSD1 inhibitors, which will be crucial
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for their development as effective anticancer agents. Further studies are warranted to fully

elucidate the pharmacokinetic and pharmacodynamic properties of S2116 in preclinical models

to support its potential translation to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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